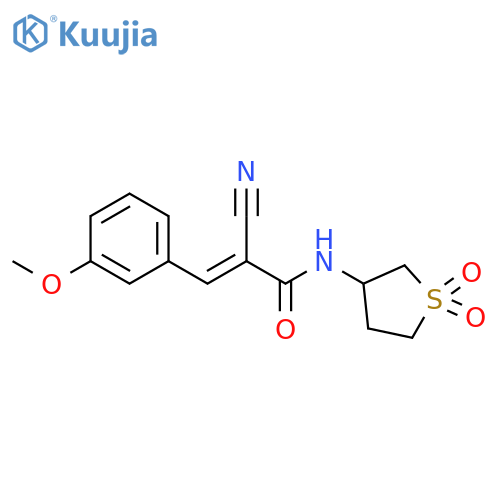

Cas no 1164541-52-9 ((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)

1164541-52-9 structure

商品名:(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide

- 2-Propenamide, 2-cyano-3-(3-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-, (2E)-

- SR-01000035496-1

- Z56589168

- AKOS016290909

- AKOS001050920

- EN300-18218592

- SR-01000035496

- CHEMBL1700653

- 1164541-52-9

- HMS2528O16

- (E)-2-Cyano-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(3-methoxy-phenyl)-acrylamide

- (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)prop-2-enamide

- SMR000212201

- 2-cyano-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide

- MLS000588405

-

- インチ: 1S/C15H16N2O4S/c1-21-14-4-2-3-11(8-14)7-12(9-16)15(18)17-13-5-6-22(19,20)10-13/h2-4,7-8,13H,5-6,10H2,1H3,(H,17,18)/b12-7+

- InChIKey: WSHCPQWNPPJHSC-KPKJPENVSA-N

- ほほえんだ: C(NC1CCS(=O)(=O)C1)(=O)/C(/C#N)=C/C1=CC=CC(OC)=C1

計算された属性

- せいみつぶんしりょう: 320.08307817g/mol

- どういたいしつりょう: 320.08307817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 597

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 105Ų

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- ふってん: 657.0±55.0 °C(Predicted)

- 酸性度係数(pKa): 10.87±0.20(Predicted)

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18218592-0.05g |

1164541-52-9 | 90% | 0.05g |

$246.0 | 2023-09-19 |

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

1164541-52-9 ((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量